4-(Trimethylstannyl)pyrimidine
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Overview
Description
4-(Trimethylstannyl)pyrimidine is a chemical compound that belongs to the class of organotin compounds It features a pyrimidine ring substituted with a trimethylstannyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and bases such as sodium hydride.
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organic halides are used under inert conditions.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: The major products are biaryl or heteroaryl compounds, depending on the organic halide used.
Scientific Research Applications
4-(Trimethylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pyrimidine-based drugs with anticancer, antiviral, and anti-inflammatory properties.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)pyrimidine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates nucleophilic substitution or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically studied in the context of drug development .
Comparison with Similar Compounds
4-(Trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-(Trimethylgermyl)pyrimidine: Contains a trimethylgermyl group, offering different reactivity and properties.
Uniqueness: 4-(Trimethylstannyl)pyrimidine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. This makes it particularly useful in Stille coupling reactions, which are not as efficiently performed by the silicon or germanium counterparts .
Properties
Molecular Formula |
C7H12N2Sn |
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Molecular Weight |
242.89 g/mol |
IUPAC Name |
trimethyl(pyrimidin-4-yl)stannane |
InChI |
InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-2,4H;3*1H3; |
InChI Key |
UHVILMVSGCZSJK-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=NC=C1 |
Origin of Product |
United States |
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